N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide
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Overview
Description
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1H-pyrazole with 4-bromoaniline to form an intermediate, which is then reacted with 9H-fluorene-2-sulfonyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrazole derivatives, such as:
- 4-(3-methyl-1H-pyrazol-1-yl)benzenesulfonamide
- 9H-fluorene-2-sulfonamide
- 3-methyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide is unique due to its combination of a pyrazole ring, a phenyl group, and a fluorene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-(3-methylpyrazol-1-yl)phenyl]-9H-fluorene-2-sulfonamide |
InChI |
InChI=1S/C23H19N3O2S/c1-16-12-13-26(24-16)20-8-6-19(7-9-20)25-29(27,28)21-10-11-23-18(15-21)14-17-4-2-3-5-22(17)23/h2-13,15,25H,14H2,1H3 |
InChI Key |
VEYYPZHEROSUAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origin of Product |
United States |
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